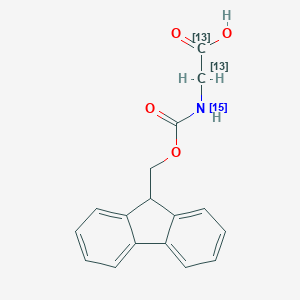

Fmoc-Gly-OH-13C2,15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKDFTQNXLHCGO-KBBTWOTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2][13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583953 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-13-4 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(~13~C_2_,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical-Scientific Guide: Determining the Molecular Weight of Isotopically Labeled Fmoc-Gly-OH-13C2,15N

For Immediate Release

This document provides a detailed methodology for calculating the molecular weight of Fmoc-Gly-OH isotopically labeled with two Carbon-13 atoms and one Nitrogen-15 atom. This guide is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where precise molecular weight determination is critical.

Introduction

Fmoc-Gly-OH, or N-(9-Fluorenylmethoxycarbonyl)glycine, is a fundamental building block in solid-phase peptide synthesis. The use of stable isotope-labeled amino acids, such as Fmoc-Gly-OH-13C2,15N, is crucial for a variety of applications, including quantitative proteomics, metabolic studies, and as internal standards in mass spectrometry. Accurate molecular weight calculation is the first step in the successful application of these labeled compounds.

Foundational Data: Unlabeled Fmoc-Gly-OH

The initial step is to establish the baseline molecular properties of the unlabeled Fmoc-Gly-OH.

This average molecular weight is based on the natural abundance of the constituent isotopes. For high-precision applications like mass spectrometry, the monoisotopic mass is used.

Calculation Methodology for this compound

The designation "-13C2,15N" indicates that two carbon atoms and one nitrogen atom in the molecule have been substituted with their heavier stable isotopes, Carbon-13 and Nitrogen-15, respectively. The calculation involves adjusting the molecular weight of the standard molecule to account for this isotopic substitution.

The precise molecular weight is determined by summing the exact masses of the most abundant isotopes of each element in the molecule (monoisotopic mass) and then substituting the masses of the relevant isotopes.

Step 1: Determine the Monoisotopic Mass of Unlabeled Fmoc-Gly-OH

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element: ¹²C, ¹H, ¹⁶O, and ¹⁴N.

Step 2: Account for Isotopic Substitution

To find the molecular weight of the labeled compound, we subtract the masses of two ¹²C atoms and one ¹⁴N atom and add the masses of two ¹³C atoms and one ¹⁵N atom.

The formula for the molecular weight of the labeled compound is:

MW(labeled) = MW(unlabeled) - (2 * Mass(¹²C)) - Mass(¹⁴N) + (2 * Mass(¹³C)) + Mass(¹⁵N)

Isotopic Mass Data

For this calculation, the precise atomic masses (in daltons, Da) of the relevant isotopes are required:

| Isotope | Exact Atomic Mass (Da) |

| Carbon-12 (¹²C) | 12.000000 (by definition) |

| Carbon-13 (¹³C) | 13.003355 |

| Nitrogen-14 (¹⁴N) | 14.003074 |

| Nitrogen-15 (¹⁵N) | 15.000109 |

Final Molecular Weight Calculation

The standard monoisotopic molecular weight of Fmoc-Gly-OH (C₁₇H₁₅NO₄) is 297.100108 Da.

The mass difference due to isotopic labeling is calculated as follows:

ΔMass = (2 * 13.003355 Da + 15.000109 Da) - (2 * 12.000000 Da + 14.003074 Da) ΔMass = (26.00671 Da + 15.000109 Da) - (24.000000 Da + 14.003074 Da) ΔMass = 41.006819 Da - 38.003074 Da ΔMass = 3.003745 Da

The molecular weight of this compound is:

MW(labeled) = 297.100108 Da + 3.003745 Da = 300.103853 Da

Data Summary

| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Fmoc-Gly-OH | C₁₇H₁₅NO₄ | 297.31 | 297.100108 |

| This compound | ¹²C₁₅¹³C₂H₁₅¹⁵N¹⁴N₀O₄ | Not Applicable | 300.103853 |

Experimental Workflow Visualization

The logical process for calculating the molecular weight can be visualized as follows:

References

A Technical Guide to Fmoc-Gly-OH-¹³C₂,¹⁵N: Isotopic Enrichment, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-Gly-OH-¹³C₂,¹⁵N, a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug discovery, and structural biology. This document details its isotopic enrichment levels, provides meticulous experimental protocols for its synthesis and analysis, and illustrates its application in modern biochemical and pharmaceutical research.

Isotopic Enrichment and Physicochemical Properties

Fmoc-Gly-OH-¹³C₂,¹⁵N is a derivative of glycine, the simplest proteinogenic amino acid, where both carbon atoms and the nitrogen atom are replaced with their stable heavy isotopes, ¹³C and ¹⁵N, respectively. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it ideal for solid-phase peptide synthesis (SPPS).

The high isotopic enrichment of this compound is critical for its utility in sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The precise isotopic purity allows for the accurate tracking and quantification of molecules in complex biological systems.

Table 1: Quantitative Data for Fmoc-Gly-OH-¹³C₂,¹⁵N

| Parameter | Value | Reference |

| Isotopic Enrichment | ||

| ¹³C Atom % | 99% | [1] |

| ¹⁵N Atom % | 98-99% | [1] |

| Chemical Formula | C₁₇H₁₅NO₄ (with ¹³C₂ and ¹⁵N) | |

| Molecular Weight | 300.28 g/mol | [1] |

| CAS Number | 285978-13-4 | [1] |

| Physical Properties | ||

| Melting Point | 174-175 °C | |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C, desiccated, protected from light | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of Fmoc-Gly-OH-¹³C₂,¹⁵N.

Synthesis of Fmoc-Gly-OH-¹³C₂,¹⁵N

The synthesis involves the protection of the amino group of isotopically labeled glycine ([¹³C₂,¹⁵N]-Glycine) with an Fmoc group. Two common methods are presented below.

Method 1: Using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

This is a classical and widely used method for the Fmoc protection of amino acids.

Materials:

-

[¹³C₂,¹⁵N]-Glycine

-

9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Dioxane

-

10% (w/v) Sodium carbonate solution

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolution: Dissolve [¹³C₂,¹⁵N]-Glycine (1.0 equivalent) in a 1:1 (v/v) mixture of dioxane and 10% aqueous sodium carbonate solution.

-

Fmoc Protection: Cool the solution to 0–5°C in an ice bath. Add Fmoc-Cl (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Maintain the pH of the solution between 8 and 9.

-

Workup and Precipitation: After the reaction is complete, acidify the mixture to a pH of 2–3 with hydrochloric acid. This will cause the Fmoc-protected glycine to precipitate out of the solution.

-

Isolation and Washing: Filter the precipitate and wash it thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum to yield Fmoc-Gly-OH-¹³C₂,¹⁵N.

Method 2: Using N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

This method utilizes a milder reagent, Fmoc-OSu, which can lead to fewer side reactions.

Materials:

-

[¹³C₂,¹⁵N]-Glycine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Ethyl acetate

-

Brine solution

Procedure:

-

Reagent Preparation: In a suitable reaction vessel, dissolve [¹³C₂,¹⁵N]-Glycine and Fmoc-OSu (1.05 equivalents) in dimethylformamide (DMF).

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution to initiate the reaction.

-

Reaction: Stir the mixture at room temperature (approximately 25°C) for 2–3 hours.

-

Extraction: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Analytical Characterization and Isotopic Enrichment Determination

To confirm the identity, purity, and isotopic enrichment of the synthesized Fmoc-Gly-OH-¹³C₂,¹⁵N, the following analytical techniques are employed.

2.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Infuse the sample into an ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion for Fmoc-Gly-OH-¹³C₂,¹⁵N is at m/z 301.3.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

HRMS provides a more accurate mass measurement, confirming the elemental composition. The observed mass should be within a few ppm of the theoretical mass.

-

-

Isotopic Enrichment Calculation: A general method for determining isotopic enrichment by mass spectrometry involves comparing the measured isotopic distribution of the labeled compound with the theoretical distribution calculated for different enrichment levels. The procedure involves:

-

Analyzing the natural abundance (unlabeled) analogue to determine the purity of the mass cluster.

-

Calculating the theoretical isotope composition for the labeled compound at various enrichment levels.

-

Comparing the experimentally measured isotope distribution with the calculated distributions using linear regression to find the best fit and thus the isotopic enrichment.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and for confirming the positions of the isotopic labels.

-

¹³C NMR:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The presence of signals corresponding to the glycine carbons will confirm their isotopic enrichment.

-

-

¹⁵N NMR:

-

Sample Preparation: Prepare a concentrated sample solution in a suitable deuterated solvent.

-

Data Acquisition: Acquire a ¹⁵N NMR spectrum. A single resonance corresponding to the glycine amide nitrogen will be observed, confirming its isotopic enrichment.

-

Applications in Research and Drug Development

Fmoc-Gly-OH-¹³C₂,¹⁵N is a versatile tool with broad applications in biochemical and pharmaceutical research. Its primary use is as a building block in the synthesis of isotopically labeled peptides.

Structural Biology and Protein Dynamics

Isotopically labeled peptides and proteins are instrumental in structural biology studies using NMR spectroscopy. The incorporation of ¹³C and ¹⁵N labels allows for the use of powerful multi-dimensional NMR experiments, such as ¹H-¹⁵N HSQC and ¹H-¹³C HSQC, which are essential for:

-

Protein Structure Determination: Assigning the backbone and side-chain resonances of proteins.

-

Protein Folding Studies: Monitoring conformational changes during the folding process.

-

Protein Dynamics: Investigating the flexibility and motion of different regions of a protein.

Drug Discovery: Protein-Ligand Interaction Studies

A crucial step in drug development is understanding how a potential drug molecule interacts with its protein target. NMR is a powerful technique for studying these interactions. By incorporating labeled amino acids like Fmoc-Gly-OH-¹³C₂,¹⁵N into the target protein, researchers can:

-

Identify Binding Sites: Monitor changes in the chemical shifts of specific amino acid residues upon the addition of a ligand. Residues at the binding interface will experience significant chemical shift perturbations.

-

Determine Binding Affinities: Quantify the strength of the interaction by titrating the ligand and observing the changes in the NMR spectrum.

Quantitative Proteomics

In mass spectrometry-based proteomics, stable isotope labeling is the gold standard for accurate protein quantification. While SILAC (Stable Isotope Labeling by Amino acids in Cell culture) is a common in vivo labeling strategy, the use of synthetically produced isotopically labeled peptides as internal standards is essential for targeted quantitative studies. Fmoc-Gly-OH-¹³C₂,¹⁵N can be used to synthesize these heavy peptides, which are then spiked into a sample to allow for precise quantification of the corresponding endogenous peptide.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships involving Fmoc-Gly-OH-¹³C₂,¹⁵N.

Caption: Synthesis workflow for Fmoc-Gly-OH-¹³C₂,¹⁵N.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Caption: Protein-ligand interaction analysis using NMR.

References

The Versatility of Isotopically Labeled Glycine: A Technical Guide to its Applications in Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), into glycine has revolutionized our ability to trace, quantify, and understand complex biological processes. This non-radioactive, safe, and powerful methodology provides an unparalleled window into cellular metabolism, protein dynamics, and physiological functions. This technical guide delves into the core applications of ¹³C and ¹⁵N labeled glycine, offering detailed experimental insights, quantitative data summaries, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

Tracing Metabolic Fates: Unraveling Glycine's Central Role in Metabolism

Glycine, the simplest amino acid, is a central hub in cellular metabolism, participating in a myriad of biosynthetic and catabolic pathways.[1][2][3] The use of ¹³C and ¹⁵N labeled glycine allows for precise tracking of its metabolic fate, providing critical insights into cellular physiology and disease states.[4]

Metabolic Flux Analysis (MFA)

Stable isotope tracing with dual-labeled ([¹³C₂, ¹⁵N]) glycine is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions.[4] By introducing labeled glycine into a biological system, researchers can track the incorporation of its heavy isotopes into downstream metabolites, thereby elucidating the activity of various metabolic pathways. This approach is instrumental in understanding how metabolic networks are regulated and how they respond to physiological or pathological changes.

Glycine Cleavage System (GCS)

The glycine cleavage system (GCS) is a mitochondrial enzyme complex that plays a crucial role in glycine catabolism. Labeled glycine is used to study the activity of the GCS, which is implicated in various diseases, including non-ketotic hyperglycinemia. By tracing the labeled carbon and nitrogen atoms, researchers can elucidate the dynamics of this vital metabolic pathway.

A key pathway involving glycine is its synthesis from serine and its subsequent catabolism. This intricate process is central to one-carbon metabolism.

Illuminating Protein Dynamics: From Synthesis to Quantification

The incorporation of ¹⁵N-labeled glycine into newly synthesized proteins provides a powerful tool to measure protein synthesis rates and to quantify changes in the proteome.

Measuring Protein Synthesis Rates in vivo

The constant infusion of ¹⁵N-glycine in animal models allows for the determination of fractional and whole-body protein synthesis rates. This technique is invaluable in nutritional studies and in understanding the physiological responses to various stimuli and disease states.

Table 1: Quantitative Data from in vivo Protein Synthesis Studies using ¹⁵N-Glycine

| Parameter | Organism/Model | Infusion Rate of [¹⁵N]glycine | Duration of Infusion | Measured Outcome | Reference |

| Fractional Rate of Liver Protein Synthesis | Rats (170-220g) | 2-8 mg/h | 2-24 h | Estimated from ¹⁵N incorporation into liver protein | |

| Whole-Body Protein Synthesis Rate | Rats (170-220g) | 2-8 mg/h | 18-22 h | Estimated from urinary ¹⁵N enrichment at plateau |

Experimental Protocol: Measurement of Protein Synthesis Rates with [¹⁵N]glycine in Rats

-

Animal Preparation: Acclimatize 170-220g rats to the experimental conditions.

-

Infusion Setup: Surgically implant a catheter for continuous infusion of [¹⁵N]glycine (95+% enrichment).

-

Constant Infusion: Infuse a sterile solution of [¹⁵N]glycine at a constant rate of 2-8 mg/h for a period of 2-24 hours.

-

Sample Collection:

-

For fractional liver protein synthesis: Euthanize animals at varying time intervals and immediately excise the liver.

-

For whole-body protein synthesis: Collect urine samples over the infusion period to measure ¹⁵N enrichment at plateau.

-

-

Sample Processing and Analysis:

-

Isolate liver proteins and determine the amount of ¹⁵N incorporated using mass spectrometry.

-

Measure the ¹⁵N enrichment of the liver tissue free amino nitrogen pool.

-

Analyze the ¹⁵N enrichment in urinary urea.

-

-

Calculation:

-

Calculate the fractional rate of liver protein synthesis based on the rate of ¹⁵N incorporation into liver protein relative to the enrichment of the precursor pool.

-

Estimate whole-body protein synthesis rate using the end-product method based on urinary ¹⁵N enrichment.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used mass spectrometry-based technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid, such as glycine. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine are common, but glycine can also be used in specific contexts).

Experimental Protocol: SILAC using Labeled Amino Acids

-

Cell Culture Preparation:

-

Prepare two types of SILAC media: "light" medium with unlabeled essential amino acids and "heavy" medium where one or more amino acids (e.g., lysine, arginine, or in specific cases, glycine) are replaced with their stable isotope-labeled counterparts. Both media should contain dialyzed fetal bovine serum to avoid unlabeled amino acids from the serum.

-

-

Cell Adaptation:

-

Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

-

Passage the cells for at least five to six cell doublings to ensure complete incorporation (>95%) of the labeled amino acids into the proteome of the "heavy" cell population.

-

-

Experimental Treatment:

-

Apply the experimental condition (e.g., drug treatment, stimulus) to one cell population while the other serves as a control.

-

-

Cell Lysis and Protein Extraction:

-

Harvest both cell populations and lyse the cells to extract proteins.

-

-

Protein Quantification and Mixing:

-

Quantify the protein concentration in both lysates.

-

Mix equal amounts of protein from the "light" and "heavy" samples.

-

-

Protein Digestion:

-

Digest the combined protein mixture into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture using high-resolution LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labeling.

-

-

Data Analysis:

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Clinical Diagnostics and Physiological Monitoring: The Power of Breath Tests

¹³C-labeled glycine serves as a non-invasive probe for various physiological and metabolic processes through the use of breath tests. These tests rely on the principle that the labeled carbon atom in glycine, upon metabolic breakdown, is released as ¹³CO₂ and can be measured in the exhaled breath.

Gastric Emptying Breath Test

The ¹³C-glycine breath test is a validated and reliable method for measuring the rate of gastric emptying of liquids. This non-invasive technique offers a significant advantage over traditional methods by avoiding radiation exposure.

Table 2: Correlation of ¹³C-Glycine Breath Test with Scintigraphy for Liquid Gastric Emptying

| Breath Test Parameter | Correlation with Scintigraphic Half-Emptying Time (r-value) |

| Gastric Emptying Coefficient | 0.74 |

| Half-Emptying Time | 0.91 |

| Peak Excretion Time | 0.91 |

Experimental Protocol: ¹³C-Glycine Breath Test for Gastric Emptying

-

Test Meal Preparation: Prepare a liquid test meal and label it with a known amount of ¹³C-glycine (e.g., 100 mg).

-

Baseline Breath Sample: Collect a baseline breath sample from the subject before ingestion of the test meal.

-

Test Meal Ingestion: The subject consumes the entire test meal.

-

Serial Breath Sampling: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours.

-

¹³CO₂ Analysis: Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples using isotope ratio mass spectrometry or non-dispersive isotope-selective infrared spectroscopy.

-

Data Analysis: Calculate parameters such as the gastric emptying coefficient, half-emptying time, and peak excretion time from the ¹³CO₂ excretion curve.

Diagnosis of Glycine Encephalopathy

The ¹³C-glycine breath test provides a rapid and non-invasive method for diagnosing glycine encephalopathy, a rare genetic disorder caused by a deficiency in the glycine cleavage system. Patients with this condition exhibit significantly lower excretion of ¹³CO₂ following the administration of [1-¹³C]glycine compared to healthy individuals.

Drug Development and Mechanistic Studies

The application of ¹³C and ¹⁵N labeled glycine extends into the realm of drug development and the elucidation of drug mechanisms of action. By tracing the metabolic perturbations induced by a drug candidate, researchers can gain valuable insights into its efficacy and potential off-target effects. For instance, labeled glycine can be used to assess the impact of a drug on one-carbon metabolism or protein synthesis pathways, which are often dysregulated in diseases like cancer.

Conclusion

The applications of ¹³C and ¹⁵N labeled glycine in research are vast and continue to expand. From fundamental metabolic studies to clinical diagnostics and drug development, these stable isotope tracers provide an indispensable toolkit for the modern researcher. The ability to non-invasively and quantitatively probe complex biological systems at the molecular level ensures that labeled glycine will remain a critical component of scientific discovery for years to come. This guide provides a foundational understanding of the core applications and methodologies, empowering researchers to leverage the full potential of this versatile tool in their own investigations.

References

- 1. Combined carbon-13-glycine/carbon-14-octanoic acid breath test to monitor gastric emptying rates of liquids and solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid diagnosis of glycine encephalopathy by 13C-glycine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-Gly-OH-13C2,15N for NMR-based Protein Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-Gly-OH-13C2,15N, a stable isotope-labeled amino acid critical for advancing our understanding of protein structure, function, and dynamics through Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into its properties, synthesis, and detailed applications in protein science and drug discovery.

Introduction to this compound

This compound is a derivative of the simplest amino acid, glycine, where the two carbon atoms are replaced with the stable isotope carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (¹⁵N).[1] The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).[1] This isotopic labeling does not alter the chemical properties of glycine but provides a powerful tool for NMR spectroscopy, enhancing sensitivity and enabling the resolution of complex protein spectra.[1]

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its effective use. The following tables summarize its key properties and NMR spectral data.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N | [1] |

| CAS Number | 285978-13-4 | [1] |

| Molecular Formula | (H¹⁵N-Fmoc)¹³CH₂¹³CO₂H | |

| Molecular Weight | 300.28 g/mol | |

| Isotopic Purity | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |

| Appearance | White to off-white powder | |

| Melting Point | 174-175 °C | |

| Storage Temperature | 2-8°C, desiccated, protected from light |

Table 2: NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | J-coupling Constants (Hz) | Solvent | Reference(s) |

| ¹H | ~3.7 (CH₂) | ¹J(¹³C,¹H) ≈ 140 | DMSO-d₆ | |

| ~7.3-7.9 (Fmoc) | ||||

| ¹³C | ~43 (α-carbon) | ¹J(¹⁵N,¹³Cα) ≈ 7-15 | DMSO-d₆ | |

| ~171 (carbonyl) | ²J(¹⁵N,¹³C') ≈ 7 | |||

| ¹⁵N | ~100-120 | ¹J(¹⁵N,¹H) ≈ 90-95 | DMSO-d₆ |

Note: Chemical shifts and coupling constants can vary depending on the solvent and local chemical environment.

Experimental Protocols

Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed protocol for the incorporation of this compound into a peptide sequence using manual or automated SPPS.

Workflow for Fmoc-SPPS

Materials:

-

This compound

-

Rink Amide or Wang resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc by-product.

-

Coupling:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the resin with DCM and dry thoroughly.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Protein Expression and Purification: If incorporating the labeled glycine into a recombinantly expressed protein, use an appropriate expression system (e.g., E. coli) and grow in a minimal medium supplemented with the ¹³C,¹⁵N-labeled glycine. Purify the protein to >95% homogeneity.

-

Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.0-7.5). The buffer should be free of any components that may interfere with NMR measurements.

-

Sample Concentration: Concentrate the protein sample to a typical concentration range of 0.1-1.0 mM.

-

Addition of D₂O and Internal Standard: Add 5-10% (v/v) deuterium oxide (D₂O) for the field frequency lock. Add a chemical shift reference standard such as DSS (2,2-dimethyl-2-silapentane-5-sulfonate).

Data Acquisition: A suite of heteronuclear NMR experiments is employed to take advantage of the ¹³C and ¹⁵N labels.

NMR Experimental Workflow

-

2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the starting point for most protein NMR studies, providing a "fingerprint" of the protein, with one peak for each backbone and sidechain amide proton. The position of the labeled glycine's amide peak can be readily identified.

-

3D Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These experiments correlate the amide proton and nitrogen chemical shifts with the chemical shifts of the alpha and beta carbons of the same and preceding residues. These are crucial for sequential backbone resonance assignment.

-

3D ¹⁵N-edited NOESY-HSQC (Nuclear Overhauser Effect Spectroscopy): This experiment provides through-space correlations between protons that are close in space (< 5 Å), which are used to determine distance restraints for 3D structure calculation.

-

Relaxation Experiments (T₁, T₂, and {¹H}-¹⁵N Heteronuclear NOE): These experiments measure the relaxation rates of the backbone amides, providing information on the dynamics of the protein backbone on different timescales.

Applications in Protein Studies and Drug Development

Probing Protein Structure and Dynamics

The unique flexibility of glycine allows it to populate regions of the Ramachandran plot that are inaccessible to other amino acids. This often places glycine residues in functionally important regions of proteins, such as tight turns in loops or at the interface of protein domains. By specifically labeling glycine residues with ¹³C and ¹⁵N, researchers can:

-

Unambiguously assign glycine resonances: In crowded NMR spectra, the unique chemical shifts of the labeled glycine provide clear anchor points for resonance assignment.

-

Characterize local conformation and dynamics: The chemical shifts and relaxation parameters of the labeled glycine provide detailed information about the local secondary structure and flexibility of that region of the protein.

-

Study protein folding and misfolding: By monitoring the NMR signals of labeled glycines, the folding pathway and the formation of misfolded or aggregated states can be investigated. This is particularly relevant for studies of amyloidogenic proteins implicated in diseases like Alzheimer's.

-

Investigate protein-ligand interactions: Changes in the chemical shifts and dynamics of a labeled glycine upon ligand binding can pinpoint its involvement in the binding site or in allosteric conformational changes.

Case Study: The Glycine-Rich Loop in Protein Kinases

Protein kinases are a major class of drug targets. They contain a highly conserved glycine-rich loop (G-loop) in their N-terminal lobe, which plays a crucial role in binding and positioning ATP for catalysis. The flexibility of this loop, conferred by its glycine residues, is essential for the kinase's catalytic cycle.

Role of the Glycine-Rich Loop in Protein Kinase Function

By incorporating this compound into the G-loop of a protein kinase, researchers can use NMR to:

-

Characterize the conformational ensemble of the G-loop in the apo, ATP-bound, and inhibitor-bound states.

-

Understand how allosteric inhibitors modulate the dynamics of the G-loop to prevent ATP binding.

-

Study the mechanism of drug resistance mutations that occur in or near the G-loop.

Application in Fragment-Based Drug Discovery (FBDD)

NMR is a powerful tool in FBDD for identifying and characterizing the binding of low-molecular-weight fragments to a protein target. By using a ¹⁵N-labeled protein, changes in the ¹H-¹⁵N HSQC spectrum upon addition of a fragment library can identify "hits".

In a case study involving the development of the FDA-approved drug Venetoclax (ABT-199), a BCL-2 inhibitor, NMR played a crucial role. While the initial fragment screens may have used uniformly labeled protein, subsequent optimization and understanding the mechanism of action often benefit from site-specific labeling. For example, if a key glycine residue is identified in the binding pocket or at an allosteric site, incorporating ¹³C,¹⁵N-labeled glycine can provide more detailed structural and dynamic information about the protein-ligand interaction, guiding the medicinal chemistry efforts to link and grow fragments into potent drug candidates.

Conclusion

This compound is an indispensable tool for modern NMR-based protein studies. Its ability to provide site-specific structural and dynamic information makes it invaluable for elucidating complex biological mechanisms and for advancing structure-based drug discovery. The detailed protocols and applications presented in this guide aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this powerful isotopically labeled amino acid in their research endeavors.

References

The Role of Isotopic Labeling in Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows of isotopic labeling techniques in quantitative proteomics. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate quantitative proteomics strategy for their research needs.

Introduction to Quantitative Proteomics

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] This field is critical for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. Mass spectrometry (MS)-based proteomics has become the cornerstone of this discipline, offering high-throughput and sensitive protein identification and quantification.[1]

Broadly, quantitative proteomics strategies can be categorized into two main approaches: label-based and label-free quantification.[1] Isotopic labeling methods, a subset of label-based techniques, introduce stable isotopes into proteins or peptides, creating a mass shift that can be detected by a mass spectrometer.[2] This allows for the direct comparison of protein abundance between different samples within the same MS analysis, thereby enhancing accuracy and reproducibility.[2]

Core Isotopic Labeling Strategies

Several isotopic labeling techniques have been developed, each with distinct advantages and applications. The most prominent methods include Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tagging (iTRAQ and TMT), and enzymatic labeling with heavy water (¹⁸O labeling).

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a metabolic labeling approach where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C or ¹⁵N-labeled lysine and arginine). Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed in a single MS run. The relative protein abundance is determined by comparing the signal intensities of the heavy and light peptide pairs.

Isobaric Labeling: iTRAQ and TMT

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are chemical labeling methods that tag peptides in vitro. These reagents consist of a reporter group, a balancer group, and a peptide-reactive group. While the overall mass of the tags is identical (isobaric), fragmentation during tandem mass spectrometry (MS/MS) releases reporter ions of different masses, which are then used for quantification. This allows for the multiplexing of several samples (up to 8 for iTRAQ and 16 or more for TMT) in a single experiment.

¹⁸O Labeling

This enzymatic labeling method utilizes proteases like trypsin to incorporate two ¹⁸O atoms from heavy water (H₂¹⁸O) onto the C-terminus of each peptide during protein digestion. This results in a 4 Dalton mass shift compared to peptides digested in normal water (H₂¹⁶O). The samples are then mixed and analyzed by MS, with quantification based on the relative signal intensities of the ¹⁸O-labeled and unlabeled peptide pairs.

Comparison of Quantitative Proteomics Strategies

The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. The following tables summarize the key quantitative characteristics and a qualitative comparison of the major labeling and label-free methods.

Quantitative Data Comparison

| Feature | Label-Free (Spectral Counting) | Label-Free (Intensity-Based) | SILAC | iTRAQ | TMT |

| Proteome Coverage (Identified Proteins) | Highest | High | High | Lower | Lower |

| Quantification Accuracy | Lower | Moderate | High | High | High |

| Precision (CV) | Higher variability | Moderate variability | Low variability | Low variability | Low variability |

| Reproducibility | Lower | Moderate | High | High | High |

| Dynamic Range | Limited | Wider than spectral counting | Wide | Prone to ratio compression | Prone to ratio compression |

| Multiplexing Capability | Not applicable | Not applicable | Up to 3-plex (typically) | 4-plex, 8-plex | 6-plex, 10-plex, 16-plex+ |

Data synthesized from multiple sources, with a primary reference to a systematic comparison on an LTQ Orbitrap Velos.

Qualitative Comparison of Isotopic Labeling and Label-Free Methods

| Feature | SILAC | iTRAQ / TMT | ¹⁸O Labeling | Label-Free |

| Principle | Metabolic Labeling | Chemical Labeling | Enzymatic Labeling | No Labeling |

| Sample Type | Living cells | Any protein/peptide sample | Any protein/peptide sample | Any protein/peptide sample |

| Workflow Complexity | High (requires cell culture) | Moderate | Moderate | Low |

| Cost | High (labeled media) | High (reagents) | Moderate | Low |

| Advantages | High accuracy, low variability | High multiplexing, applicable to all samples | Universal labeling, cost-effective | Simple, high proteome coverage |

| Disadvantages | Limited to cell culture, time-consuming | Ratio compression, potential for incomplete labeling | Incomplete labeling, back-exchange | Lower accuracy and reproducibility |

Experimental Protocols and Workflows

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible quantitative proteomics data.

General Quantitative Proteomics Workflow

The following diagram illustrates a generic workflow for a quantitative proteomics experiment, highlighting the key stages from sample preparation to data analysis.

Caption: A generalized workflow for quantitative proteomics experiments.

Detailed Experimental Protocol: SILAC

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium supplemented with stable isotope-labeled lysine and arginine.

-

Ensure at least five to six cell doublings to achieve complete incorporation of the heavy amino acids.

-

-

Experimental Treatment:

-

Apply the desired experimental treatment to one or both cell populations.

-

-

Cell Lysis and Protein Extraction:

-

Harvest and combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.

-

Lyse the combined cells and extract the total protein.

-

-

Protein Digestion:

-

Reduce and alkylate the protein extract.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Use software such as MaxQuant to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.

-

Perform statistical analysis to identify significantly regulated proteins.

-

Caption: The experimental workflow for SILAC-based quantitative proteomics.

Detailed Experimental Protocol: iTRAQ/TMT

-

Protein Extraction and Digestion:

-

Extract proteins from each sample individually.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin for each sample.

-

-

Peptide Labeling:

-

Label the peptides from each sample with a different isobaric tag (e.g., TMTpro 16-plex).

-

-

Sample Pooling:

-

Combine the labeled peptide samples in a 1:1 ratio.

-

-

Fractionation (Optional but Recommended):

-

Fractionate the pooled peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS. The mass spectrometer will first perform a full scan (MS1) and then select precursor ions for fragmentation (MS2 or MS3).

-

-

Data Analysis:

-

Use software such as Proteome Discoverer or MaxQuant to identify peptides and quantify the reporter ion intensities from the MS/MS or MS3 spectra.

-

Normalize the data and perform statistical analysis to determine relative protein abundance.

-

Caption: The experimental workflow for iTRAQ/TMT-based quantitative proteomics.

Signaling Pathway Analysis: A Key Application

A major application of quantitative proteomics is the elucidation of cellular signaling pathways. By comparing the proteomes of cells under different conditions (e.g., with and without a drug treatment), researchers can identify changes in the abundance and post-translational modifications of proteins within specific pathways.

The diagram below illustrates a simplified signaling pathway, highlighting how quantitative proteomics can be used to identify key regulatory nodes.

Caption: A simplified signaling cascade illustrating points of regulation.

Conclusion

Isotopic labeling techniques are powerful tools in quantitative proteomics, offering high accuracy and reproducibility for the relative quantification of proteins. While methods like SILAC are the gold standard for cell culture-based studies, isobaric tagging with iTRAQ and TMT provides high-throughput capabilities for a wide range of sample types. The choice of the optimal strategy depends on a careful consideration of the experimental goals, sample characteristics, and available resources. As mass spectrometry technology continues to advance, these methods will undoubtedly play an increasingly important role in biological research and drug development.

References

In-Depth Technical Guide: Fmoc-Gly-OH-¹³C₂,¹⁵N in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Gly-OH-¹³C₂,¹⁵N, a critical isotopically labeled building block in contemporary biochemical and pharmaceutical research. The document details experimental protocols for solubility and stability determination and illustrates the application of this compound in elucidating cellular signaling pathways.

Core Concepts: Solubility and Stability

Fmoc-Gly-OH-¹³C₂,¹⁵N, an N-terminally protected glycine with isotopic labels on both carbon atoms and the nitrogen atom, is a cornerstone for the synthesis of labeled peptides. These peptides are instrumental in quantitative proteomics, enabling precise tracking and quantification of proteins, and in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed study of protein structure and dynamics.[1][2]

Solubility Data

The solubility of Fmoc-protected amino acids is a critical factor in the efficiency of solid-phase peptide synthesis (SPPS). While specific quantitative solubility data for the isotopically labeled Fmoc-Gly-OH-¹³C₂,¹⁵N is not extensively published, data for its non-labeled counterpart, Fmoc-Gly-OH, serves as a reliable proxy. The isotopic labeling is not expected to significantly alter the physicochemical property of solubility.

Qualitative solubility assessments indicate that Fmoc-Gly-OH and its labeled analogue are soluble in common organic solvents used in peptide synthesis.

Table 1: Qualitative Solubility of Fmoc-Gly-OH-¹³C₂,¹⁵N

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | A standard solvent for SPPS. |

| Dimethyl sulfoxide (DMSO) | Soluble | Often used for dissolving difficult sequences. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF with excellent solvating properties. |

| Dichloromethane (DCM) | Soluble | Generally used for dissolving organic molecules. |

| Aqueous Buffers (pH 7-9) | Soluble | Sonication may be required to aid dissolution.[1] |

Table 2: Quantitative Solubility of Unlabeled Fmoc-Gly-OH

| Solvent | Concentration | Method |

| Dimethyl sulfoxide (DMSO) | ≥29.7 mg/mL | Not specified |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be needed. |

For challenging cases, solubility can be enhanced through methods such as sonication or gentle warming of the solvent. However, care must be taken to avoid high temperatures that could lead to the degradation of the Fmoc-amino acid.

Stability Profile

The stability of Fmoc-Gly-OH-¹³C₂,¹⁵N is crucial for ensuring the integrity of the building block during storage and peptide synthesis.

Table 3: Stability and Storage Recommendations for Fmoc-Gly-OH-¹³C₂,¹⁵N

| Condition | Recommendation | Rationale |

| Storage Temperature | 2-8°C[1][2] | To maintain long-term stability and prevent degradation. |

| Light Exposure | Protect from light | The fluorenyl group can be light-sensitive. |

| Moisture | Store in a desiccated environment | The Fmoc group is susceptible to hydrolysis. |

| In Solution (NMP) | Use freshly prepared solutions | Fmoc-amino acids can exhibit greater decomposition over extended periods in NMP compared to DMF. |

| In Solution (General) | Store at -20°C or -80°C for extended periods | To minimize degradation in solution. |

Experimental Protocols

Protocol for Determining Solubility of Fmoc-Amino Acids

This protocol outlines a general method for quantitatively determining the solubility of an Fmoc-protected amino acid in a specific solvent.

Materials:

-

Fmoc-Gly-OH-¹³C₂,¹⁵N

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.22 µm)

-

Solvents of interest (e.g., DMF, NMP, DCM)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of Fmoc-Gly-OH-¹³C₂,¹⁵N into a vial.

-

Add a known volume of the test solvent.

-

Tightly cap the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, carefully observe the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Fmoc-Gly-OH-¹³C₂,¹⁵N of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

-

-

Calculation of Solubility:

-

Determine the concentration of the saturated solution from the calibration curve.

-

Express the solubility in units such as mg/mL or Molarity.

-

Protocol for Assessing Stability of Fmoc-Amino Acids in Solution

This protocol provides a framework for evaluating the stability of Fmoc-Gly-OH-¹³C₂,¹⁵N in a given solvent over time.

Materials:

-

Fmoc-Gly-OH-¹³C₂,¹⁵N

-

HPLC-grade solvents

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Thermostatic incubator or water bath

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of Fmoc-Gly-OH-¹³C₂,¹⁵N of a known concentration in the solvent of interest.

-

Aliquot the solution into several vials to avoid repeated freeze-thaw cycles of the main stock.

-

-

Incubation:

-

Store the vials under the desired conditions (e.g., room temperature, 4°C, 40°C).

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from storage.

-

Analyze the sample by HPLC.

-

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

Quantify the peak area of the intact Fmoc-Gly-OH-¹³C₂,¹⁵N at each time point.

-

Plot the percentage of the remaining intact compound against time to determine the degradation rate.

-

Visualization of Application in Research

For instance, a labeled peptide can be synthesized to mimic a substrate or a binding domain of a protein within a signaling cascade, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and cancer.

References

A Technical Guide to Fmoc-Gly-OH-¹³C₂,¹⁵N: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications and methodologies surrounding the use of N-(9-Fluorenylmethoxycarbonyl)-glycine-¹³C₂,¹⁵N (Fmoc-Gly-OH-¹³C₂,¹⁵N), a stable isotope-labeled amino acid crucial for advanced research in proteomics, drug discovery, and structural biology. This document provides a comprehensive overview of its commercial suppliers, key properties, and detailed protocols for its application in peptide synthesis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Introduction to Fmoc-Gly-OH-¹³C₂,¹⁵N

Fmoc-Gly-OH-¹³C₂,¹⁵N is a derivative of the amino acid glycine, strategically labeled with heavy isotopes of carbon (¹³C) at both the alpha-carbon and the carbonyl carbon, and with a heavy isotope of nitrogen (¹⁵N) at the amino group. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it ideal for solid-phase peptide synthesis (SPPS). This isotopic labeling does not alter the chemical properties of the glycine residue but provides a distinct mass and nuclear spin signature, enabling precise tracking and quantification in complex biological samples.[1] Its primary applications lie in quantitative proteomics, detailed structural analysis of peptides and proteins by NMR, and metabolic studies.[1]

Commercial Availability

A variety of chemical suppliers offer Fmoc-Gly-OH-¹³C₂,¹⁵N, ensuring its accessibility for the research community. Key suppliers include:

-

Sigma-Aldrich (Merck): A prominent supplier of research chemicals, offering Fmoc-Gly-OH-¹³C₂,¹⁵N with high isotopic purity.[2][3]

-

Cambridge Isotope Laboratories, Inc.: Specializes in stable isotope-labeled compounds and provides highly enriched Fmoc-Gly-OH-¹³C₂,¹⁵N for NMR and MS applications.[4]

-

MedchemExpress: A supplier of a wide range of research chemicals and biochemicals, including various isotopically labeled amino acids.

-

Benchchem: Offers a range of fine chemicals and building blocks for research and development, including Fmoc-Gly-OH-¹³C₂,¹⁵N.

-

Anaspec: Provides a comprehensive catalog of peptides, antibodies, and reagents for life science research, including heavy-isotope labeled amino acids.

-

ChemPep: A supplier of peptides, amino acid derivatives, and reagents for peptide synthesis.

-

EvitaChem: Offers a portfolio of chemical products for research and development.

-

Ambeed: A supplier of building blocks and intermediates for chemical synthesis.

Researchers should consult individual supplier specifications for details on pricing, availability, and packaging options.

Quantitative Data and Physical Properties

The key quantitative data for Fmoc-Gly-OH-¹³C₂,¹⁵N are summarized in the table below, compiled from various supplier technical data sheets.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₅NO₄ (with ¹³C₂ and ¹⁵N isotopes) | --INVALID-LINK-- |

| Molecular Weight | 300.28 g/mol | --INVALID-LINK-- |

| CAS Number | 285978-13-4 | --INVALID-LINK-- |

| Isotopic Purity (¹³C) | Typically ≥99 atom % | --INVALID-LINK-- |

| Isotopic Purity (¹⁵N) | Typically ≥98 atom % | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 174-175 °C | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as DMF, dichloromethane, and acetonitrile. | --INVALID-LINK-- |

| Storage Conditions | 2-8°C, desiccated, and protected from light. | --INVALID-LINK-- |

Experimental Protocols and Methodologies

The unique properties of Fmoc-Gly-OH-¹³C₂,¹⁵N make it a versatile tool in various experimental contexts. Below are detailed methodologies for its primary applications.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Gly-OH-¹³C₂,¹⁵N into a peptide sequence follows the standard principles of Fmoc-based SPPS. The workflow involves the iterative deprotection of the Fmoc group and coupling of the next amino acid.

Figure 1: General workflow for solid-phase peptide synthesis incorporating Fmoc-Gly-OH-¹³C₂,¹⁵N.

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide or Wang resin) and perform the initial Fmoc deprotection of the attached amino acid or linker.

-

Activation of Fmoc-Gly-OH-¹³C₂,¹⁵N: In a separate vessel, dissolve Fmoc-Gly-OH-¹³C₂,¹⁵N (3 equivalents relative to the resin loading capacity), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-Dimethylformamide (DMF). Add a base, typically N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the activation mixture.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours to ensure complete coupling. The progress of the reaction can be monitored using a Kaiser test.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the newly added glycine residue, preparing it for the next coupling cycle.

-

Cleavage and Purification: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Peptides containing ¹³C and ¹⁵N labeled glycine residues are powerful tools for structural and dynamic studies using NMR spectroscopy. The isotopic labels provide specific signals that can be used to resolve overlapping resonances and to probe the local environment of the glycine residue.

Figure 2: Workflow for NMR structural analysis of a peptide containing ¹³C,¹⁵N-labeled glycine.

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the amide proton with its directly bonded nitrogen. For a peptide containing ¹³C,¹⁵N-labeled glycine, a specific cross-peak will appear in the HSQC spectrum corresponding to the glycine amide group, aiding in resonance assignment.

-

Triple-Resonance Experiments (e.g., HNCACB, CBCA(CO)NH): These 3D NMR experiments are used to link sequential amino acid residues in a peptide chain, forming the basis for backbone resonance assignment. The ¹³C and ¹⁵N labels in the glycine residue provide crucial starting points or confirmation points in this assignment process.

-

Solid-State NMR (ssNMR): For studying peptides in a solid or aggregated state, such as amyloid fibrils, ssNMR is employed. Isotopic labeling is essential for these experiments to obtain structural information. The ¹³C chemical shifts of the glycine carbonyl and alpha-carbons are sensitive to the local secondary structure (e.g., α-helix vs. β-sheet).

Mass Spectrometry (MS) for Quantitative Proteomics

The primary application of Fmoc-Gly-OH-¹³C₂,¹⁵N in mass spectrometry is for quantitative proteomics, often using a strategy known as Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) or by spiking known quantities of a labeled synthetic peptide into a sample as an internal standard for absolute quantification.

Figure 3: Workflow for quantitative proteomics using a ¹³C,¹⁵N-labeled peptide standard.

In a typical quantitative proteomics experiment, a protein of interest is digested into smaller peptides. A synthetic peptide, identical in sequence to one of the resulting tryptic peptides but containing the ¹³C,¹⁵N-labeled glycine, is added to the sample in a known amount. During LC-MS/MS analysis, the labeled and unlabeled peptides co-elute but are distinguishable by their mass difference. By comparing the peak intensities of the labeled (heavy) and unlabeled (light) peptides, the absolute quantity of the target protein in the original sample can be determined.

Application in Signaling Pathway Analysis

Logical Relationship in Kinase Activity Assay

Figure 4: Logical workflow for a kinase activity assay using a ¹³C,¹⁵N-labeled substrate peptide.

Conclusion

Fmoc-Gly-OH-¹³C₂,¹⁵N is an indispensable tool for modern biochemical and pharmaceutical research. Its commercial availability and well-established incorporation into synthetic peptides provide researchers with a robust method for a wide range of applications, from the detailed structural characterization of biomolecules to the precise quantification of proteins in complex biological systems. The methodologies outlined in this guide offer a foundation for the effective utilization of this powerful research reagent.

References

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Stable Isotope Labeling

For researchers, scientists, and drug development professionals, the precise quantification of proteins and metabolites is paramount to unraveling complex biological processes and advancing therapeutic interventions. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold-standard methodology, offering unparalleled accuracy and robustness in relative and absolute quantification. This in-depth technical guide delineates the fundamental principles of utilizing stable isotopes in mass spectrometry, providing detailed experimental protocols for key techniques and presenting quantitative data in a clear, comparative format.

Core Principles of Stable Isotope Labeling in Mass Spectrometry

The fundamental principle of stable isotope labeling lies in the introduction of a "heavy" isotope of an element (e.g., ¹³C, ¹⁵N, ²H) into a specific molecule or entire proteome, creating a mass-shifted analog of the native "light" molecule (containing naturally abundant isotopes like ¹²C, ¹⁴N, ¹H). These chemically identical, yet physically distinguishable, molecules can then be analyzed by a mass spectrometer. The instrument separates ions based on their mass-to-charge ratio (m/z), allowing for the distinct detection and quantification of the light and heavy isotopic forms.[1][2][3]

The key advantage of this approach is that the light and heavy samples can be combined early in the experimental workflow, minimizing sample handling variability and improving quantitative accuracy.[4][5] The ratio of the signal intensities between the heavy and light counterparts directly reflects their relative abundance in the original samples.

The general workflow for stable isotope labeling in mass spectrometry can be visualized as a series of sequential steps, from sample preparation to data analysis.

Key Methodologies and Experimental Protocols

Several distinct strategies for stable isotope labeling have been developed, each with its own advantages and specific applications. The primary methods can be broadly categorized into metabolic labeling, chemical labeling, and isotope dilution.

Metabolic Labeling: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful in vivo labeling technique where cells are cultured in media containing either normal ("light") or heavy stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine). Over several cell divisions, these heavy amino acids are fully incorporated into the cellular proteome. This method allows for the direct comparison of proteomes under different experimental conditions with high accuracy, as the samples are combined at the cellular level.

-

Media Preparation:

-

Prepare two types of cell culture media (e.g., DMEM or RPMI-1640) that are deficient in the amino acids to be used for labeling (typically L-arginine and L-lysine).

-

Supplement one batch of media with the "light" (natural abundance) L-arginine and L-lysine to create the light medium.

-

Supplement the second batch with the "heavy" isotope-labeled L-arginine (e.g., ¹³C₆-¹⁵N₄-L-arginine) and L-lysine (e.g., ¹³C₆-¹⁵N₂-L-lysine) to create the heavy medium. The final concentration of amino acids should be consistent with standard media formulations.

-

Both media should be supplemented with 10% dialyzed fetal bovine serum to minimize the introduction of unlabeled amino acids.

-

-

Cell Culture and Labeling:

-

Culture two separate populations of cells, one in the light medium and one in the heavy medium.

-

Allow the cells to undergo at least five to six cell divisions to ensure complete incorporation (>97%) of the heavy amino acids into the proteome.

-

Verify labeling efficiency by analyzing a small aliquot of protein extract from the heavy-labeled cells by mass spectrometry.

-

-

Experimental Treatment and Sample Collection:

-

Apply the experimental treatment to one cell population (e.g., drug treatment to the heavy-labeled cells) while the other serves as a control (light-labeled cells).

-

Harvest the cells from both populations and count them to ensure equal numbers are combined.

-

-

Sample Preparation for Mass Spectrometry:

-

Combine the light and heavy cell populations at a 1:1 ratio.

-

Lyse the combined cell pellet and extract the proteins.

-

Quantify the total protein concentration.

-

Reduce the disulfide bonds in the proteins (e.g., with 10 mM DTT at 56°C for 1 hour) and alkylate the free thiols (e.g., with 55 mM iodoacetamide at room temperature in the dark for 45 minutes).

-

Digest the proteins into peptides using a protease such as trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio) overnight at 37°C.

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

-

-

LC-MS/MS Analysis and Data Processing:

-

Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Utilize data analysis software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs.

-

Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

iTRAQ and TMT are in vitro chemical labeling techniques that use isobaric tags to label the N-termini and lysine residues of peptides after protein extraction and digestion. These tags consist of a reporter group, a balance/normalization group, and a peptide-reactive group. While the total mass of the different tags is identical (isobaric), fragmentation during MS/MS analysis releases reporter ions of different masses, allowing for the relative quantification of peptides from multiple samples simultaneously.

-

Protein Extraction, Digestion, and Quantification:

-

Extract proteins from each sample (up to 8 for iTRAQ 8-plex or up to 18 for TMTpro 18-plex).

-

Accurately quantify the protein concentration in each sample.

-

Take an equal amount of protein from each sample (typically 20-100 µg).

-

Reduce and alkylate the proteins as described in the SILAC protocol.

-

Digest the proteins with trypsin.

-

Desalt the resulting peptides.

-

-

Peptide Labeling:

-

Reconstitute the iTRAQ or TMT reagents in a suitable solvent (e.g., ethanol or acetonitrile).

-

Add the appropriate labeling reagent to each peptide sample. Ensure the pH of the reaction is between 7.5 and 8.5.

-

Incubate at room temperature for 1-2 hours to allow the labeling reaction to complete.

-

Quench the reaction, typically with hydroxylamine.

-

-

Sample Pooling and Fractionation:

-

Combine all labeled peptide samples into a single tube.

-

To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

-

LC-MS/MS Analysis:

-

Analyze each fraction by LC-MS/MS.

-

A key requirement for isobaric tagging is the use of higher-energy collisional dissociation (HCD) or a similar fragmentation method that efficiently generates the low-mass reporter ions.

-

For instruments like the Orbitrap, a synchronous precursor selection (SPS) MS3 method is often employed to minimize ratio distortion from co-isolated interfering ions.

-

-

Data Analysis:

-

Use specialized software (e.g., Proteome Discoverer) to identify peptides from the MS/MS spectra and quantify the relative abundance of each peptide based on the intensities of the reporter ions.

-

Stable Isotope Dilution (SID) for Absolute Quantification

Stable isotope dilution is the gold standard for absolute quantification of molecules. This method involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample. The internal standard is chemically identical to the analyte of interest and thus behaves similarly during sample preparation and analysis, correcting for sample loss and ionization suppression. By measuring the ratio of the endogenous (light) analyte to the spiked-in (heavy) internal standard, the absolute concentration of the analyte in the original sample can be determined with high precision and accuracy.

-

Selection and Synthesis of Internal Standard:

-

Synthesize or procure a stable isotope-labeled version of the analyte of interest. The mass difference should be sufficient to avoid isotopic overlap (typically ≥ 3 Da).

-

-

Preparation of Calibration Curve:

-

Prepare a series of calibration standards by adding varying known concentrations of the light analyte to a constant, known concentration of the heavy internal standard.

-

Analyze these standards by LC-MS/MS, operating the mass spectrometer in a targeted mode such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

-

Generate a calibration curve by plotting the ratio of the light analyte signal to the heavy internal standard signal against the concentration of the light analyte.

-

-

Sample Preparation and Analysis:

-

To a known volume or weight of the sample, add a precise amount of the heavy internal standard.

-

Perform any necessary extraction or purification steps.

-

Analyze the sample by LC-MS/MS using the same targeted method as for the calibration curve.

-

-

Quantification:

-

Determine the ratio of the light analyte signal to the heavy internal standard signal in the sample.

-

Interpolate this ratio on the calibration curve to determine the absolute concentration of the analyte in the sample.

-

¹³C Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. Cells are cultured in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose. As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions of these metabolites (typically protein-bound amino acids) using mass spectrometry, it is possible to deduce the relative contributions of different pathways to the production of that metabolite and thereby calculate the intracellular fluxes.

-

Experimental Design and Tracer Selection:

-

Define the metabolic network model of the organism under study.

-

Select the appropriate ¹³C-labeled substrate(s) to maximize the information content for the fluxes of interest. A common choice for studying central carbon metabolism is a mixture of [1,2-¹³C₂]-glucose and [U-¹³C₆]-glucose.

-

-

Cell Culture and Labeling:

-

Culture the cells in a defined medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state. This ensures that the labeling patterns of intracellular metabolites are stable over time.

-

Monitor cell growth and substrate consumption to ensure steady-state conditions.

-

-

Sample Collection and Quenching:

-

Rapidly quench metabolic activity to prevent changes in metabolite levels and labeling patterns during sample collection. This is often achieved by rapidly cooling the cells in a cold solvent like methanol.

-

Separate the cells from the medium.

-

-

Metabolite Extraction and Derivatization:

-

Extract the metabolites from the cells. For protein-bound amino acids, hydrolyze the cell biomass to release the amino acids.

-

Derivatize the metabolites (e.g., amino acids) to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the derivatized metabolites by GC-MS to determine the mass isotopomer distributions.

-

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular fluxes.

-

Quantitative Data Presentation

Table 1: Natural Isotopic Abundance of Common Elements in Mass Spectrometry

| Element | Isotope | Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

Data sourced from IUPAC recommendations.

Table 2: Mass Shifts for Commonly Used SILAC Amino Acids

| Amino Acid | Isotopic Label | Mass Shift (Da) |

| Arginine | ¹³C₆ | 6.0201 |

| ¹³C₆, ¹⁵N₄ | 10.0083 | |

| Lysine | ²H₄ (D4) | 4.0251 |

| ¹³C₆ | 6.0201 | |

| ¹³C₆, ¹⁵N₂ | 8.0142 | |

| Leucine | ²H₃ (D3) | 3.0188 |

| ¹³C₆, ¹⁵N₁ | 7.0236 |

Mass shifts are calculated based on the difference between the monoisotopic masses of the labeled and unlabeled amino acids.

Table 3: Reporter Ion Masses for iTRAQ and TMT Reagents

| Reagent | Plex | Reporter Ion m/z |

| iTRAQ | 4-plex | 114.1, 115.1, 116.1, 117.1 |

| 8-plex | 113.1, 114.1, 115.1, 116.1, 117.1, 118.1, 119.1, 121.1 | |

| TMT | 6-plex | 126.1, 127.1, 128.1, 129.1, 130.1, 131.1 |

| TMT | 10/11-plex | 126.1, 127.1N, 127.1C, 128.1N, 128.1C, 129.1N, 129.1C, 130.1N, 130.1C, 131.1N, 131.1C |

| TMTpro | 16/18-plex | A series of reporter ions from ~126 to ~135 |

Nominal masses are shown for simplicity; high-resolution mass spectrometers can resolve the isotopic fine structure.

Visualizing Workflows and Logical Relationships

Diagrams are essential for understanding the complex workflows and relationships in stable isotope labeling experiments. The following diagrams, created using the DOT language, illustrate key processes.

Conclusion